1-Methyl-4-methylenepiperidine
Overview
Description
1-Methyl-4-methylenepiperidine is an organic compound with the molecular formula C7H13N It is a derivative of piperidine, characterized by the presence of a methylene group at the fourth position and a methyl group at the first position of the piperidine ring
Mechanism of Action
Target of Action
1-Methyl-4-methylenepiperidine is a derivative of piperidine . Piperidine derivatives are known to exhibit a wide variety of biological activities and are used in different therapeutic applications such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
It’s worth noting that piperidine derivatives, such as meperidine, primarily act as kappa-opiate receptor agonists . They bind to these receptors in the central nervous system, causing inhibition of ascending pain pathways and altering the perception of and response to pain .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can interact with various enzymes and proteins . The nature of these interactions would depend on the specific structure of the piperidine derivative and the biochemical context in which it is present.
Cellular Effects
It is possible that it could influence cell function through its interactions with cellular proteins and enzymes .
Molecular Mechanism
It is likely that its effects are mediated through its interactions with cellular proteins and enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-methylenepiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the methylene group at the fourth position.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of pyridine derivatives. This process is carried out in the presence of a catalyst, such as molybdenum disulfide, under high pressure and temperature conditions. The resulting product is then purified through distillation or crystallization techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-methylenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its saturated analogs using reducing agents such as lithium aluminum hydride.
Substitution: The methylene group at the fourth position can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated piperidine derivatives.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-Methyl-4-methylenepiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Piperidine: A parent compound with a similar structure but lacking the methylene and methyl groups.
4-Methylpiperidine: Similar structure with a methyl group at the fourth position but no methylene group.
1-Methylpiperidine: Similar structure with a methyl group at the first position but no methylene group.
Uniqueness: 1-Methyl-4-methylenepiperidine is unique due to the presence of both a methylene group at the fourth position and a methyl group at the first position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-methyl-4-methylidenepiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7-3-5-8(2)6-4-7/h1,3-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLRMKKIFJFIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159887 | |
Record name | Piperidine, 1-methyl,4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-28-8 | |
Record name | Piperidine, 1-methyl,4-methylene- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-methyl,4-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-methylidenepiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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